![molecular formula C16H16N2O5S B2417078 N-(4-nitrophenyl)-4-(phenylsulfonyl)butanamide CAS No. 70509-56-7](/img/structure/B2417078.png)
N-(4-nitrophenyl)-4-(phenylsulfonyl)butanamide
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Description
N-(4-nitrophenyl)-4-(phenylsulfonyl)butanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels.
Scientific Research Applications
- Researchers have explored the catalytic mechanisms of enzymes such as trypsin, lipase, and nattokinase using this compound. By synthesizing a class of nitrophenyl benzoate esters with electron-withdrawing and electron-donating para-substituents, they tracked the release of 4-nitrophenol upon enzymatic hydrolysis. The Hammett linear free-energy relationship (LFER) was employed to analyze kinetic trends, revealing insights into the electronic effects of para-substitutions on ester hydrolysis .
- As part of the drive toward sustainable and efficient chemical synthesis, biocatalysts like this compound have gained prominence. Enzymes offer specificity for substrates, high catalytic power, and reduced environmental impact. Biocatalytic cascades, where one enzymatic product becomes the substrate for another, streamline synthetic routes and minimize waste .
- Nanostructured manganese oxides (MnO~x~) have demonstrated high catalytic activity in the hydrolysis of phosphate diester-based substrates, including bis(4-nitrophenyl)phosphate (BNPP). This compound’s hydrolytic properties make it relevant for applications involving phosphate esters .
- MnO~x~ specimens were studied for their ability to decompose methanol into carbon monoxide and hydrogen, potentially serving as an alternative fuel source. The catalytic properties of this compound contribute to its relevance in energy-related research .
Biocatalysis and Enzyme Mechanisms
Chemical Synthesis and Green Methods
Phosphate Ester Hydrolysis
Alternative Fuel Production
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-16(17-13-8-10-14(11-9-13)18(20)21)7-4-12-24(22,23)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYLPOFJYLGPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-4-(phenylsulfonyl)butanamide |
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